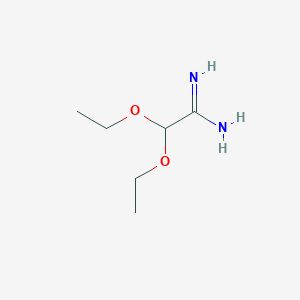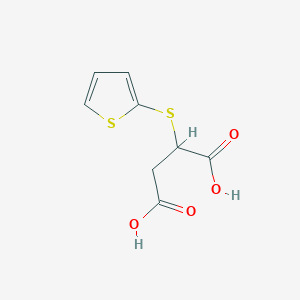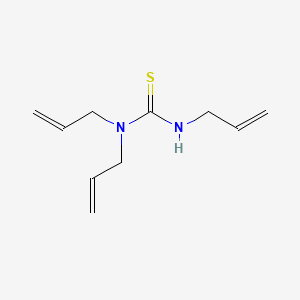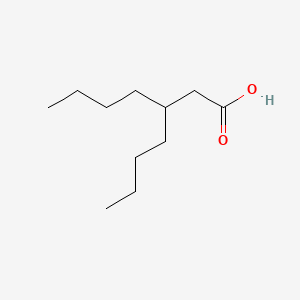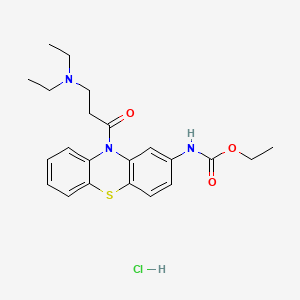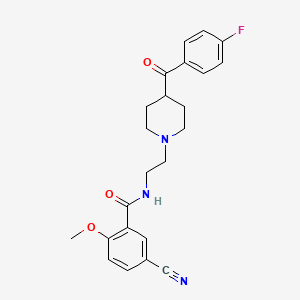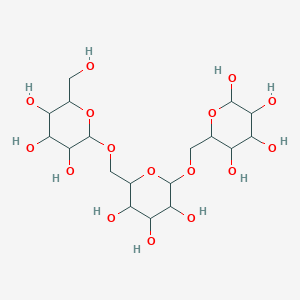
Isomaltotriose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isomaltotriose is a trisaccharide composed of three glucose molecules linked by β-1,6-glycosidic bonds. It is a component of gentiooligosaccharides, which are functional oligosaccharides known for their resistance to human digestive enzymes. This resistance makes them low in calories and less likely to cause obesity, high blood lipids, diabetes, and dental caries .
準備方法
Synthetic Routes and Reaction Conditions
Isomaltotriose can be synthesized enzymatically using β-glucosidase and β-(1,6)-glucanase. The process involves the transglycosylation of gentiobiose, a disaccharide, to form gentiotriose. The reaction is typically carried out at pH 7.0 and 40°C, achieving a high yield of gentiooligosaccharides .
Industrial Production Methods
Industrial production of gentiotriose involves the use of microbial enzymes. For example, β-glucosidase from Penicillium multicolor has been used to produce gentiotriose efficiently. The process involves two stages: the initial production of gentiotriose from gentiobiose, followed by the elongation of gentiotriose to form higher gentiooligosaccharides .
化学反応の分析
Types of Reactions
Isomaltotriose undergoes hydrolysis reactions catalyzed by β-glucosidases. These enzymes break down the β-1,6-glycosidic bonds, releasing glucose molecules .
Common Reagents and Conditions
The hydrolysis of gentiotriose is typically carried out using β-glucosidase enzymes at optimal conditions of pH 6.5 and 20°C .
Major Products Formed
The primary product of gentiotriose hydrolysis is gentiobiose, which can further be hydrolyzed to produce glucose .
科学的研究の応用
Isomaltotriose has several applications in scientific research:
Prebiotic Effects: This compound is used as a prebiotic to promote the growth of beneficial gut bacteria.
Food Industry: It is used as a low-calorie sweetener and functional food ingredient.
Pharmaceuticals: This compound is explored for its potential in drug delivery systems due to its resistance to digestive enzymes.
作用機序
Isomaltotriose exerts its effects primarily through its resistance to hydrolysis by human digestive enzymes. This resistance allows it to reach the colon intact, where it can promote the growth of beneficial gut bacteria. The molecular targets include β-glucosidases, which hydrolyze gentiotriose to gentiobiose and glucose .
類似化合物との比較
Similar Compounds
Gentiobiose: A disaccharide composed of two glucose molecules linked by a β-1,6-glycosidic bond.
Gentiotetraose: A tetrasaccharide composed of four glucose molecules linked by β-1,6-glycosidic bonds.
Uniqueness
Isomaltotriose is unique due to its specific β-1,6-glycosidic linkages, which confer resistance to human digestive enzymes. This property makes it particularly valuable as a prebiotic and functional food ingredient .
特性
CAS番号 |
32590-17-3 |
|---|---|
分子式 |
C18H32O16 |
分子量 |
504.4 g/mol |
IUPAC名 |
6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2 |
InChIキー |
FBJQEBRMDXPWNX-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chlorothieno[2,3-b]thiophene-2-carbonyl chloride](/img/structure/B1622637.png)
![[D-Ala6, N-Me-Leu7]-LH-RH](/img/structure/B1622640.png)
